molecular formula C18H18N2O2S B10883695 N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide CAS No. 303092-51-5

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide

Cat. No.: B10883695
CAS No.: 303092-51-5
M. Wt: 326.4 g/mol
InChI Key: FSHDWULWCNCPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide is a complex organic compound that features a benzothiophene core, a cyano group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol derivatives and suitable electrophiles.

    Introduction of the Cyano Group: The cyano group is often introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzothiophene intermediate with 2-methylphenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the materials science field, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or functionality.

Mechanism of Action

The mechanism by which N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-chlorophenoxy)acetamide
  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-fluorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide may offer unique properties due to the presence of the 2-methylphenoxy group. This could influence its reactivity, biological activity, and physical properties, making it a valuable compound for specific applications.

Properties

CAS No.

303092-51-5

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H18N2O2S/c1-12-6-2-4-8-15(12)22-11-17(21)20-18-14(10-19)13-7-3-5-9-16(13)23-18/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,20,21)

InChI Key

FSHDWULWCNCPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.